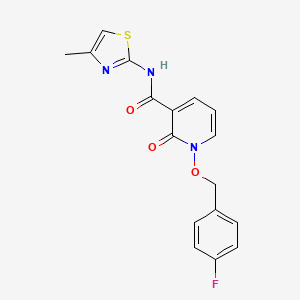

1-((4-fluorobenzyl)oxy)-N-(4-methylthiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

Historical Evolution of Dihydropyridine Research

Dihydropyridines (DHPs) first emerged in the 1960s as therapeutics for cardiovascular diseases, with nicardipine serving as a prototype first-generation agent. These early compounds demonstrated potent antihypertensive effects but were limited by short half-lives and rapid vasodilatory onsets, which contributed to adverse effects such as reflex tachycardia. Second-generation DHPs addressed these issues through slow-release formulations, improving therapeutic stability.

The third generation, including amlodipine and nitrendipine, introduced pharmacodynamic innovations such as prolonged pharmacokinetic profiles and reduced cardioselectivity, enabling safer use in patients with heart failure. Fourth-generation DHPs like lercanidipine and lacidipine further optimized lipophilicity, enhancing tissue penetration and broadening applications to myocardial ischemia and congestive heart failure. Parallel developments revealed DHPs’ versatility beyond calcium channel modulation, with derivatives showing antitumor, anti-inflammatory, and multidrug resistance-reversal activities.

Table 1: Generational Advancements in Dihydropyridine Therapeutics

Position of 1,2-Dihydropyridines in Heterocyclic Medicinal Chemistry

While 1,4-dihydropyridines dominate clinical use, 1,2-dihydropyridines have gained attention as synthetic intermediates and bioactive scaffolds. Classical synthesis routes, such as the Hantzsch reaction, have been adapted to produce 1,2-DHP derivatives through modified cyclocondensation of aldehydes, β-dicarbonyl compounds, and ammonia. These compounds exhibit distinct electronic configurations compared to their 1,4 counterparts, enabling unique interactions with biological targets.

Recent studies highlight 1,2-DHPs as precursors to natural product alkaloids and multitarget therapeutics. For example, imidazo[2,1-b]thiazole-fused 1,2-DHPs demonstrate selective cardiodepressant activity, contrasting with the vasoselective profile of 1,4-DHPs. This positional isomerism allows fine-tuning of cardiovascular effects, positioning 1,2-DHPs as candidates for conditions requiring inotropic modulation without peripheral vascular compromise.

Significance of Thiazole-Functionalized Dihydropyridines in Drug Discovery

Thiazole incorporation into DHPs merges two pharmacologically privileged scaffolds. The thiazole ring’s electron-rich nature enhances hydrogen bonding and π-π stacking interactions, while its metabolic stability complements the redox-sensitive dihydropyridine core. In the target compound, the 4-methylthiazol-2-yl group may confer dual advantages:

- Target Selectivity : Imidazo[2,1-b]thiazole-DHP hybrids exhibit 190-fold selectivity for cardiac over vascular tissues, attributed to thiazole-mediated interactions with L-type calcium channel isoforms.

- Pharmacokinetic Optimization : Thiazole’s lipophilicity counterbalances the polar carboxamide moiety, potentially improving blood-brain barrier penetration or tissue distribution.

Table 2: Biological Activities of Thiazole-Containing Dihydropyridines

Current Research Landscape and Emerging Applications

Modern DHP research emphasizes structural hybridization and computational design. The target compound’s 4-fluorobenzyloxy group introduces fluorophilic characteristics, potentially enhancing binding to aromatic residues in enzymatic pockets. Emerging applications include:

- Oncology : DHP derivatives inhibit topoisomerases and histone deacetylases, with thiazole components augmenting DNA intercalation.

- Anti-Infectives : Pyridine-thiazole conjugates show activity against Mycobacterium tuberculosis and drug-resistant pathogens.

- Neurological Disorders : Thiazole-DHPs modulate NMDA receptors and acetylcholinesterase, relevant to Alzheimer’s disease.

Synthetic advancements, such as asymmetric catalysis and flow chemistry, now enable precise stereocontrol in 1,2-DHP synthesis—a critical factor for optimizing target engagement.

Properties

IUPAC Name |

1-[(4-fluorophenyl)methoxy]-N-(4-methyl-1,3-thiazol-2-yl)-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3O3S/c1-11-10-25-17(19-11)20-15(22)14-3-2-8-21(16(14)23)24-9-12-4-6-13(18)7-5-12/h2-8,10H,9H2,1H3,(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBTGJPUBVPUKJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)C2=CC=CN(C2=O)OCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((4-fluorobenzyl)oxy)-N-(4-methylthiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS Number: 1172255-33-2) is a member of the dihydropyridine family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 426.4 g/mol. The structure features a dihydropyridine core substituted with a fluorobenzyl ether and a thiazole moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 426.4 g/mol |

| CAS Number | 1172255-33-2 |

The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways:

- Anticancer Activity : Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast (MCF7), lung (A549), and liver (HEPG2) cancer cells. The compound's mechanism involves the induction of apoptosis through the activation of caspases and inhibition of key signaling pathways such as ERK1/2 .

- Antimicrobial Activity : Preliminary investigations suggest that derivatives of this compound may possess antimicrobial properties, potentially inhibiting the growth of bacteria such as Staphylococcus aureus and Escherichia coli. This aspect is crucial for developing new antibiotics in response to rising antibiotic resistance .

Case Studies

Several studies have documented the biological activities of compounds related to or derived from this compound:

-

Study on Anticancer Properties :

Compound Cell Line IC50 (µM) 1-((4-fluorobenzyl)oxy)... MCF7 8.107 Doxorubicin MCF7 0.877 - Antimicrobial Efficacy :

Scientific Research Applications

Medicinal Chemistry Applications

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties. Its structural components are believed to interact with specific molecular targets involved in cancer cell proliferation and survival. For instance, compounds with similar structures have been shown to inhibit pathways critical for tumor growth.

- Antimicrobial Properties : The thiazole moiety has been associated with antimicrobial activity. Research indicates that derivatives of thiazole can act against various bacterial strains, making this compound a candidate for further exploration in developing new antibiotics.

- Neurological Applications : Given the role of dihydropyridines in modulating calcium channels, this compound may have implications in treating neurological disorders. Dihydropyridines are known to influence neurotransmitter release and neuronal excitability, suggesting potential use in conditions like epilepsy or neurodegenerative diseases.

Biological Research Applications

- Targeted Drug Delivery : The unique structure of this compound allows it to be investigated as a prodrug or a targeted delivery system for therapeutic agents. By modifying its structure, researchers can potentially enhance the bioavailability and specificity of drugs aimed at particular tissues or cells.

- Mechanistic Studies : The compound can serve as a tool for studying specific biological pathways, particularly those involving calcium signaling and receptor interactions. Understanding these mechanisms can lead to insights into disease processes and the development of novel therapeutic strategies.

Case Study 1: Anticancer Efficacy

A study conducted on a series of dihydropyridine derivatives demonstrated that compounds similar to 1-((4-fluorobenzyl)oxy)-N-(4-methylthiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide exhibited significant cytotoxic effects against breast cancer cell lines (MCF-7). The mechanism was attributed to the induction of apoptosis and inhibition of cell cycle progression.

Case Study 2: Antimicrobial Activity

In vitro tests showed that derivatives containing the thiazole ring displayed potent activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to existing antibiotics, indicating potential for further development.

Comparison with Similar Compounds

Structural Analogues in Dihydropyridine Carboxamide Family

N-Cycloheptyl-1,2-Dihydro-5-(4-Methoxyphenyl)-1-(4-Fluorobenzyl)-6-Methyl-2-Oxo-Pyridine-3-Carboxamide (B6)

- Key Differences :

- Substituent at position 3: Cycloheptyl group instead of 4-methylthiazol-2-yl.

- Additional 4-methoxyphenyl at position 3.

- Synthesis : 25% yield via silica gel chromatography; melting point 163–166°C .

5-Bromo-1-(4-Fluorobenzyl)-6-Methyl-2-Oxo-N-(Piperidin-4-yl)-1,2-Dihydropyridine-3-Carboxamide (B8)

- Key Differences :

- Bromine at position 5 and piperidin-4-yl group at the carboxamide.

- Synthesis : 58% yield; melting point 193–196°C .

- Implications : Bromination at position 5 could alter electronic properties, affecting binding affinity to target proteins.

N-(4'-Chlorobiphenyl-2-yl)-2-Oxo-1,2-Dihydropyridine-3-Carboxamide

- Key Differences :

- Chlorobiphenyl substituent instead of fluorobenzyloxy and thiazole groups.

- Applications : Used in agrochemical research (e.g., Boscalid derivatives) .

Thiazole/Thiazolidinone Derivatives

N-[2-(4-Fluorophenyl)-4-Oxo-1,3-Thiazolidin-3-yl]-1,2-Benzothiazole-3-Carboxamide (4d)

- Key Differences: Benzothiazole core instead of dihydropyridine. 4-Fluorophenyl-substituted thiazolidinone ring.

- Synthesis: 62% yield via ethanol reflux; melting point 208°C .

- Implications: Thiazolidinone moieties are associated with antidiabetic and antimicrobial activities, suggesting divergent biological targets compared to the dihydropyridine-based compound.

N-(3-Fluoro-4-((1-Methyl-6-(1H-Pyrazol-4-yl)-1H-Indazol-5-yl)Oxy)Phenyl)-1-(4-Fluorophenyl)-6-Methyl-2-Oxo-1,2-Dihydropyridine-3-Carboxamide

- Key Differences :

- Indazole-pyrazole hybrid substituent at position 3.

- Dual fluorophenyl groups.

- Applications : c-Met/HGFR kinase inhibition (99% purity; CAS 1206799-15-6) .

Key Observations :

- Synthetic Efficiency: Thiazolidinone derivatives (e.g., 4d) exhibit moderate yields (~60–73%), while dihydropyridine analogs (e.g., B6, B8) show variable yields (25–58%), suggesting challenges in stabilizing the dihydropyridine core during synthesis.

- Thermal Stability: Higher melting points in thiazolidinone derivatives (208°C for 4d) compared to dihydropyridines (163–196°C) may correlate with crystalline stability.

- Biological Relevance : The 4-methylthiazol-2-yl group in the target compound could enhance selectivity for kinases or enzymes with thiazole-binding pockets compared to cycloheptyl or piperidinyl groups.

Q & A

Q. What are the recommended synthetic routes and optimization strategies for synthesizing 1-((4-fluorobenzyl)oxy)-N-(4-methylthiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide?

Methodological Answer: The synthesis of structurally analogous compounds (e.g., benzothiazole carboxamides) involves multi-step reactions with halogenated or fluorinated precursors. Key steps include:

- Coupling reactions : Use of substituted benzyloxy groups (e.g., 4-fluorobenzyl) under reflux conditions in solvents like THF or ethanol .

- Cyclization and purification : Heating to 170–210°C for cyclization, followed by recrystallization or flash chromatography (e.g., ethyl acetate/hexane mixtures) for purification .

- Yield optimization : Adjusting reaction time, stoichiometry of reagents, and solvent polarity. For example, THF yields higher purity (90–93%) compared to ethanol (60–73%) in similar syntheses .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR are essential for confirming the fluorobenzyl and thiazole moieties. For example, aromatic protons in the 4-fluorobenzyl group appear as doublets (δ 7.2–7.4 ppm) due to coupling with fluorine .

- IR Spectroscopy : Stretching vibrations for carbonyl (C=O, ~1700 cm) and amide (N–H, ~3300 cm) groups validate the core structure .

- HPLC/MS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H] ions), while HPLC assesses purity (>98%) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives or reaction pathways for this compound?

Methodological Answer:

- Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error in synthesis. For example, ICReDD integrates computational screening to identify optimal reaction conditions (e.g., solvent polarity, catalysts) .

- Molecular Docking : Virtual screening against target proteins (e.g., kinases) evaluates the impact of substituents (e.g., 4-fluorobenzyl) on binding affinity. Tools like AutoDock Vina assess steric and electronic compatibility .

Q. What statistical experimental design approaches are effective in resolving contradictions in synthetic yields or biological activity data?

Methodological Answer:

- Factorial Design : Screen variables (e.g., temperature, solvent, catalyst) systematically. For example, a 2 factorial design can optimize yield by testing interactions between reflux time, solvent polarity, and reagent ratios .

- Response Surface Methodology (RSM) : Models nonlinear relationships (e.g., parabolic yield curves) to identify maxima. Applied in analogous syntheses to balance competing factors like temperature and reagent stability .

Q. How do structural modifications (e.g., fluorobenzyl vs. methylthiazole groups) influence the compound’s bioactivity and pharmacokinetics?

Methodological Answer:

- SAR Studies :

- Fluorine Substituents : Enhance metabolic stability and lipophilicity (logP), as seen in trifluoromethyl analogs with increased half-lives .

- Thiazole Ring : The 4-methylthiazole group improves solubility via hydrogen bonding, critical for oral bioavailability. Comparative assays (e.g., CYP450 inhibition) assess metabolic pathways .

- In Silico ADMET Prediction : Tools like SwissADME predict permeability (e.g., Blood-Brain Barrier penetration) based on substituent polarity and molecular weight .

Q. What strategies are recommended for elucidating reaction mechanisms involving this compound?

Methodological Answer:

- Isotopic Labeling : Use O or F tracers to track oxygen or fluorine migration during hydrolysis or cyclization .

- Kinetic Studies : Monitor intermediate formation via stopped-flow NMR or UV-Vis spectroscopy. For example, pseudo-first-order kinetics can identify rate-limiting steps in amide bond formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.